Methyl ((r)-2-aminobutanoyl)-l-isoleucinate
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Overview
Description
Methyl n-[(2r)-2-aminobutanoyl]-l-isoleucinate is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.3 g/mol . This compound is primarily used in research settings and is not intended for human or veterinary use . It is known for its unique properties that make it valuable in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl n-[(2r)-2-aminobutanoyl]-l-isoleucinate typically involves the esterification of l-isoleucine with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
These processes would utilize industrial reactors and continuous flow systems to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl n-[(2r)-2-aminobutanoyl]-l-isoleucinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl n-[(2r)-2-aminobutanoyl]-l-isoleucinate has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl n-[(2r)-2-aminobutanoyl]-l-isoleucinate exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to affect protein synthesis and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl n-[(2r)-2-aminobutanoyl]-l-valinate
- Methyl n-[(2r)-2-aminobutanoyl]-l-leucinate
- Methyl n-[(2r)-2-aminobutanoyl]-l-alanine
Uniqueness
Methyl n-[(2r)-2-aminobutanoyl]-l-isoleucinate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research applications .
Properties
IUPAC Name |
methyl 2-(2-aminobutanoylamino)-3-methylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-5-7(3)9(11(15)16-4)13-10(14)8(12)6-2/h7-9H,5-6,12H2,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATFQFSLKYHPJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)NC(=O)C(CC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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